molecular formula C14H12N2O4 B15074987 2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol

2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol

Cat. No.: B15074987
M. Wt: 272.26 g/mol
InChI Key: AEDDSSTZUKYNIG-UHFFFAOYSA-N
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Description

2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond (C=N) with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

The synthesis of 2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol typically involves the condensation reaction between 2-methoxy-6-hydroxybenzaldehyde and 3-nitroaniline. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The presence of the nitro group and the phenolic hydroxyl group allows it to participate in redox reactions, contributing to its antioxidant properties. Additionally, the Schiff base moiety can interact with biological macromolecules, leading to its antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol can be compared with other Schiff bases and related compounds:

    2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: This compound has a similar structure but with a methyl group instead of a nitro group, leading to different chemical and biological properties.

    2-methoxy-6-{(E)-[(4-nitrophenyl)imino]methyl}phenol: Similar to the title compound but with a different substitution pattern on the aromatic ring, affecting its reactivity and applications.

    2-methoxy-6-{(E)-[(4-chlorophenyl)imino]methyl}phenol:

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

2-methoxy-6-[(3-nitrophenyl)iminomethyl]phenol

InChI

InChI=1S/C14H12N2O4/c1-20-13-7-2-4-10(14(13)17)9-15-11-5-3-6-12(8-11)16(18)19/h2-9,17H,1H3

InChI Key

AEDDSSTZUKYNIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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